Unique Mixed-Mode Enzyme Inhibition
In direct head-to-head assays, 2,3-diaminosuccinic acid inhibits aspartate transaminase via a mixed competitive/non-competitive mechanism, a qualitative difference from 2,3-diaminopropionic acid, which acts as a purely non-competitive inhibitor [1]. This distinction is crucial for applications requiring specific modulation of enzyme kinetics.
| Evidence Dimension | Enzyme Inhibition Mechanism |
|---|---|
| Target Compound Data | Mixed (competitive and non-competitive) |
| Comparator Or Baseline | 2,3-diaminopropionic acid: non-competitive only |
| Quantified Difference | Qualitative difference in mechanism |
| Conditions | Pig kidney mitochondrial extract (aspartate-α-ketoglutarate transaminase) |
Why This Matters
This mechanistic difference dictates the compound's specific utility in studies of enzyme kinetics and allosteric modulation, making it a distinct tool not interchangeable with other diamino acid inhibitors.
- [1] Biochimica et Biophysica Acta, 1957, 25, 429-430. Inhibition of enzymic transamination of aspartic acid by hydroxyaspartate, 2,3-diaminosuccinate and 2,3-diaminopropionate. View Source
